N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide: is a complex organic compound featuring a pyrrolidinone ring, a pyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethylamine with furan-3-carboxylic acid chloride under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block in organic synthesis.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential therapeutic applications. It is being investigated for its activity against various diseases, including cancer and inflammatory disorders.
Industry: In the chemical industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Furan-3-carboxamide derivatives: These compounds share the furan-3-carboxamide moiety but differ in their substituents.
Pyrrolidinone derivatives: Compounds containing the pyrrolidinone ring but with different substituents on the pyridine ring.
Uniqueness: N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of functional groups and structural features
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-2-1-4-18(14)13-6-11(7-16-9-13)8-17-15(20)12-3-5-21-10-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFHMWWAROFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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